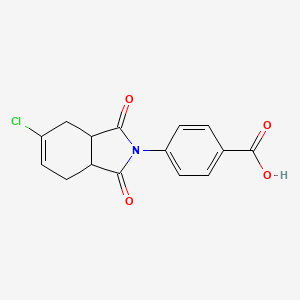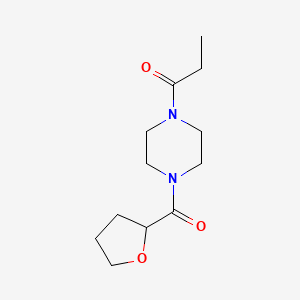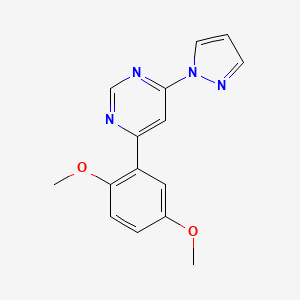![molecular formula C13H18N2O4 B5109484 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol, also known as NPC 15669, is a chemical compound that falls under the category of phenols. It has been widely studied for its potential use in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 is not fully understood, but it is believed to involve the modulation of sigma-1 receptors and monoamine oxidase enzymes. The binding of this compound 15669 to sigma-1 receptors has been shown to increase calcium signaling and protein folding, while its inhibitory effect on monoamine oxidase enzymes leads to an increase in the levels of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound 15669 has been shown to have various biochemical and physiological effects, including anxiolytic, antidepressant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models. This compound 15669 has been shown to have a low toxicity profile and is well-tolerated in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 in lab experiments is its unique properties, including its high affinity for sigma-1 receptors and its inhibitory effect on monoamine oxidase enzymes. These properties make this compound 15669 a valuable tool in studying the role of these cellular processes in various physiological and pathological conditions. However, one of the limitations of using this compound 15669 is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669, including its potential use in the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Further studies are needed to fully understand the mechanism of action of this compound 15669 and its effects on various cellular processes. Additionally, the development of new synthesis methods and purification techniques could improve the yield and purity of this compound 15669, making it more accessible for scientific research.
Métodos De Síntesis
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 can be synthesized through a multi-step process that involves the reaction of 4-nitrophenol with formaldehyde and piperidine. The resulting product is then treated with hydrochloric acid to obtain this compound 15669. The yield of this synthesis method is around 50%, and the purity of the final product can be increased through further purification techniques.
Aplicaciones Científicas De Investigación
2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol 15669 has been studied for its potential use in various scientific research applications, including neuroscience, pharmacology, and toxicology. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, including calcium signaling, protein folding, and mitochondrial function. This compound 15669 has also been shown to have an inhibitory effect on the monoamine oxidase enzyme, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin.
Propiedades
IUPAC Name |
2-[[3-(hydroxymethyl)piperidin-1-yl]methyl]-4-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-9-10-2-1-5-14(7-10)8-11-6-12(15(18)19)3-4-13(11)17/h3-4,6,10,16-17H,1-2,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXWIJUULJRYRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=C(C=CC(=C2)[N+](=O)[O-])O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)

![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2,4-dichloro-1-{2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy}benzene](/img/structure/B5109438.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)

![3-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5109464.png)
![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5109465.png)



![1-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5109502.png)